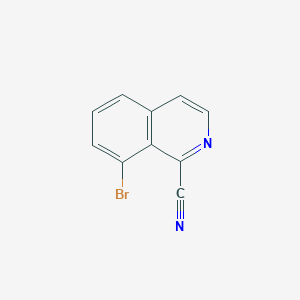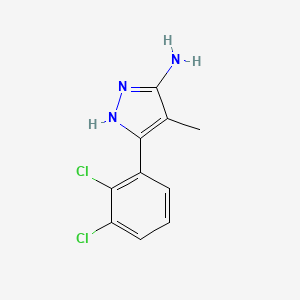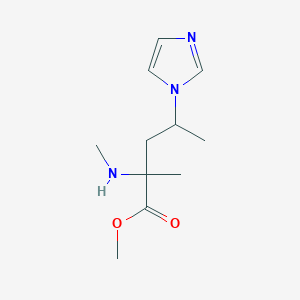
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate typically involves the condensation of 1H-imidazole with a suitable aldehyde or ketone, followed by methylation and esterification reactions. One common method involves the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form the corresponding imidazole derivative, which is then methylated and esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of corresponding amines.
Scientific Research Applications
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar structural features.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Features an imidazole ring linked to a benzoic acid moiety.
Uniqueness
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methylamino and ester groups enhances its solubility and potential interactions with biological targets.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(14-6-5-13-8-14)7-11(2,12-3)10(15)16-4/h5-6,8-9,12H,7H2,1-4H3 |
InChI Key |
UKRXRWWXEGYDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)OC)NC)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


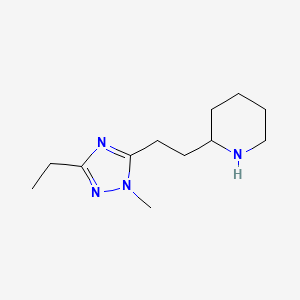
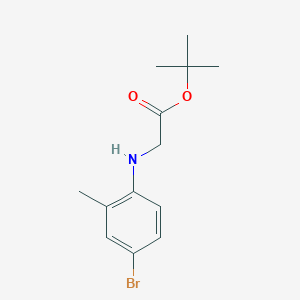
![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
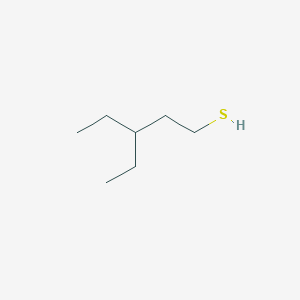


![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
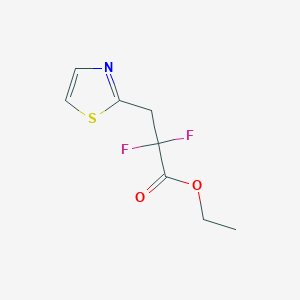
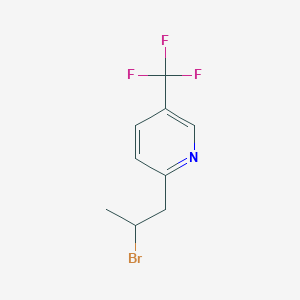
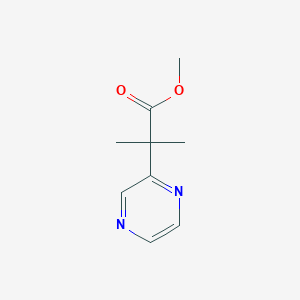
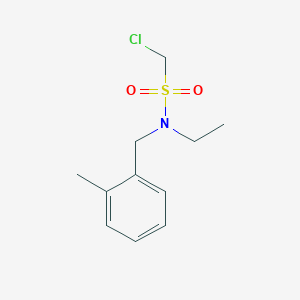
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)
